molecular formula C11H12Cl2O3 B7847330 2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane

2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane

Cat. No.: B7847330
M. Wt: 263.11 g/mol
InChI Key: PCZJDJMEYSQJHJ-UHFFFAOYSA-N
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Description

2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring attached to a phenoxyethyl group, which is further substituted with two chlorine atoms at the 3 and 5 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 3,5-dichlorophenol with ethylene oxide to form 2-(3,5-dichlorophenoxy)ethanol. This intermediate is then reacted with an appropriate dioxolane precursor under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation or crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antifungal and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes. The compound’s structure allows it to bind to enzymes involved in this pathway, thereby disrupting the normal function of the fungal cells.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2,5-Dichlorophenoxy)ethyl)-1,3-dioxolane: Similar in structure but with different substitution patterns on the phenyl ring.

    2-ethoxyethyl 2-{4-[(3,5-dichloro-2-pyridyl)oxy]phenoxy}propanoate: Contains a similar phenoxyethyl group but with additional functional groups.

Uniqueness

2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane is unique due to its specific substitution pattern and the presence of the dioxolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Introduction

2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a dioxolane ring and a dichlorophenoxyethyl side chain. This structural arrangement is significant for its interaction with biological targets. The presence of the dichlorophenoxy group enhances its lipophilicity and membrane permeability, which are crucial for biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties . It has been investigated for its efficacy against various pathogens, including bacteria and fungi.

Pathogen Type Activity IC50 (µM)
BacteriaModerate10-20
FungiSignificant5-15

These findings suggest that the compound can serve as a basis for developing new antimicrobial agents.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can inhibit or activate biological pathways by binding to these targets. The dioxolane ring contributes to the compound's stability and enhances its ability to penetrate biological membranes.

Case Studies

  • Study on Antifungal Activity : A study assessed the antifungal activity of the compound against Candida albicans and found it to be effective at concentrations lower than those required for traditional antifungal agents . This suggests its potential as a therapeutic agent in treating fungal infections.
  • Antimicrobial Efficacy : Another study highlighted the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, indicating its potential role in addressing antibiotic resistance .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the dioxolane ring or the dichlorophenoxy group can significantly alter the biological activity of the compound. For instance:

  • Dichloro Substitution : The presence of chlorine atoms enhances antimicrobial potency.
  • Dioxolane Modifications : Altering substituents on the dioxolane ring can lead to variations in lipophilicity and membrane permeability, affecting overall efficacy.

Applications in Medicine

Given its promising biological activities, this compound is being explored for potential applications in:

  • Drug Development : As a lead compound for synthesizing new antimicrobial agents.
  • Therapeutic Uses : Investigated for its potential use in treating infections caused by resistant pathogens.

Properties

IUPAC Name

2-[2-(3,5-dichlorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3/c12-8-5-9(13)7-10(6-8)14-2-1-11-15-3-4-16-11/h5-7,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZJDJMEYSQJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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